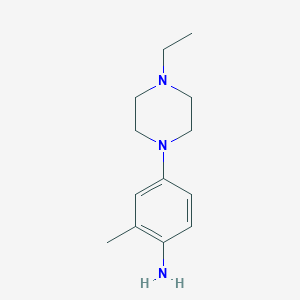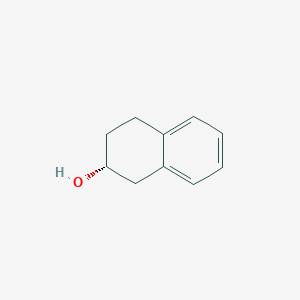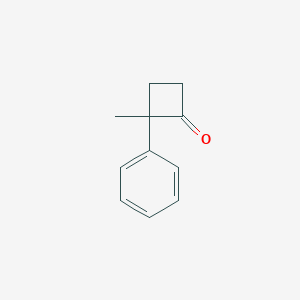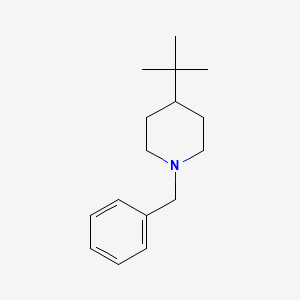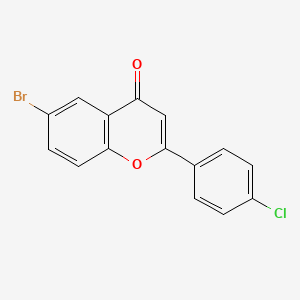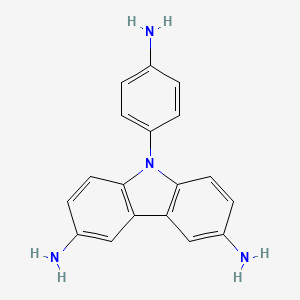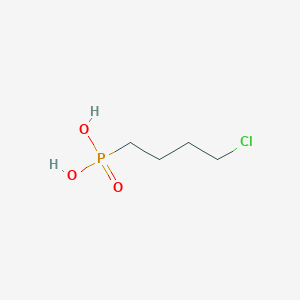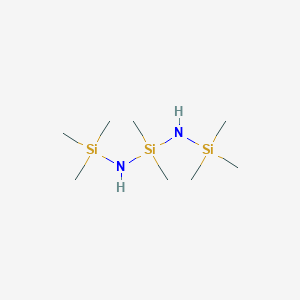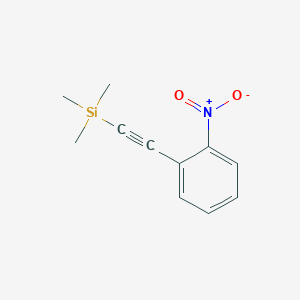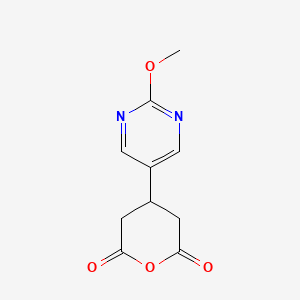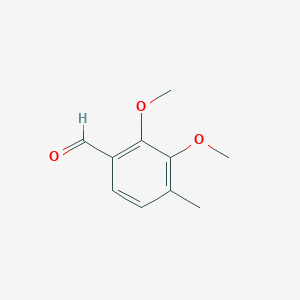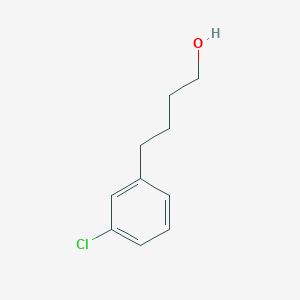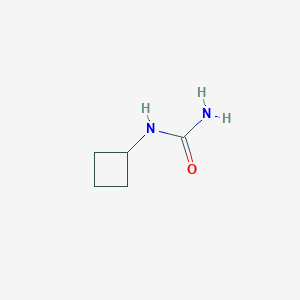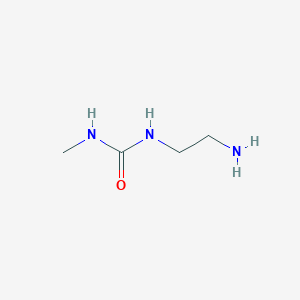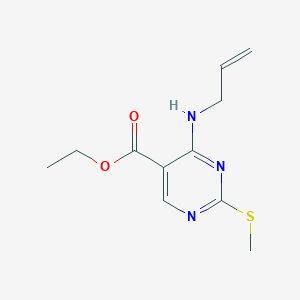
2-甲基硫烷基-4-(丙-2-烯基氨基)嘧啶-5-羧酸乙酯
描述
Ethyl 2-methylsulfanyl-4-(prop-2-enylamino)pyrimidine-5-carboxylate is a chemical compound with the linear formula C11H15N3O2S . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Ethyl 2-methylsulfanyl-4-(prop-2-enylamino)pyrimidine-5-carboxylate can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-methylsulfanyl-4-(prop-2-enylamino)pyrimidine-5-carboxylate can be complex. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-methylsulfanyl-4-(prop-2-enylamino)pyrimidine-5-carboxylate can be determined using various techniques. For example, its density, melting point, boiling point, and structure can be analyzed .科学研究应用
抗菌特性
研究表明,2-甲基硫烷基-4-(丙-2-烯基氨基)嘧啶-5-羧酸乙酯的衍生物具有抗菌特性。Vlasov、Chernykh和Osolodchenko(2015)开发了一种合成3-烷基-5-甲基-4-氧代-2-硫代-1,2,3,4-四氢-噻吩并[2,3-d]嘧啶-6-羧酸乙酯衍生物的方法,该衍生物对某些微生物表现出中等的抗菌特性,包括对白色念珠菌真菌生长的高抑制活性(Vlasov、S.、Chernykh、V.和Osolodchenko、T.,2015)。
化学反应中的动力学研究
T. Padmini、M. Manju和B. Sateesh(2016)对高氯酸水溶液介质中重铬酸钾氧化2-(甲基硫基)嘧啶-5-羧酸乙酯进行了动力学研究。这项研究提供了对与这种化合物相关的反应动力学和速率定律的见解(Padmini、T.、Manju、M.和Sateesh、B.,2016)。
细胞毒活性
Stolarczyk等(2018)用4-甲基-2-苯基-6-硫代嘧啶-5-羧酸乙酯合成了新的4-硫代嘧啶衍生物,并研究了它们对包括癌细胞系在内的各种人细胞系的细胞毒性。这项研究有助于了解这些化合物的潜在治疗应用(Stolarczyk、M.、Bryndal、I.、Matera-Witkiewicz、A.、Lis、T.、Królewska-Golińska、K.、Cieślak、M.、Kaźmierczak-Barańska、J.和Cieplik、J.,2018)。
基因表达抑制
Palanki等(2002)对2-[(3-甲基-2,5-二氧代(3-吡咯烷基))氨基]-4-(三氟甲基)嘧啶-5-羧酸乙酯及其类似物作为 Jurkat T 细胞中 AP-1 和 NF-κB 介导的转录激活的抑制剂进行了研究。这项研究探讨了该化合物在基因表达调控中的作用(Palanki、M.、Gayo-Fung、L. M.、Shevlin、G.、Erdman、P.、Sato、M.、Goldman、M.、Ransone、L.和Spooner、C.,2002)。
衍生物的合成和评价
胡等(2010)研究了4-烷基氨基-2-芳基氨基-6-甲基-呋喃并[2,3-d]嘧啶-5-羧酸乙酯衍生物的合成,该衍生物对肺癌细胞系表现出细胞毒性,显示出在癌症治疗研究中的潜力(胡、Y.、王、Y.、杜、S.、陈、X.和丁、M.,2010)。
属性
IUPAC Name |
ethyl 2-methylsulfanyl-4-(prop-2-enylamino)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-4-6-12-9-8(10(15)16-5-2)7-13-11(14-9)17-3/h4,7H,1,5-6H2,2-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNOFRPDIVVAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCC=C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304290 | |
| Record name | Ethyl 2-(methylsulfanyl)-4-[(prop-2-en-1-yl)amino]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylsulfanyl-4-(prop-2-enylamino)pyrimidine-5-carboxylate | |
CAS RN |
76360-95-7 | |
| Record name | Ethyl 2-(methylthio)-4-(2-propen-1-ylamino)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76360-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 165307 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076360957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC165307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(methylsulfanyl)-4-[(prop-2-en-1-yl)amino]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



